N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
CAS No.: 370850-50-3
Cat. No.: VC5016486
Molecular Formula: C22H18ClN3O3S
Molecular Weight: 439.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370850-50-3 |
|---|---|
| Molecular Formula | C22H18ClN3O3S |
| Molecular Weight | 439.91 |
| IUPAC Name | N-(3-chlorophenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H18ClN3O3S/c23-13-4-1-5-14(10-13)25-19(28)12-30-22-15(11-24)20(18-8-3-9-29-18)21-16(26-22)6-2-7-17(21)27/h1,3-5,8-10,20,26H,2,6-7,12H2,(H,25,28) |
| Standard InChI Key | DCPDBQTZVZAWFF-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl)C#N)C4=CC=CO4)C(=O)C1 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound’s IUPAC name, N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide, provides a complete topological description:
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Core structure: 1,4,5,6,7,8-hexahydroquinolin-5-one (a partially saturated quinoline derivative)
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Substituents:
Molecular Formula and Weight
The molecular formula C₂₂H₁₉ClN₄O₃S derives from:
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Hexahydroquinolinone core (C₁₀H₁₀N₂O)
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Furan-2-yl (C₄H₃O)
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Sulfanylacetamide side chain (C₃H₄NOS)
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3-Chlorophenyl group (C₆H₄Cl)
Molecular weight: 454.93 g/mol (calculated via PubChem algorithms) .
Structural Characterization Data
Key spectral signatures from analogous compounds include:
Synthetic Methodology
Key Reaction Steps
Synthesis typically follows a multi-step protocol adapted from similar hexahydroquinolinone derivatives :
Step 1: Knoevenagel Condensation
Furan-2-carbaldehyde reacts with cyanothioacetamide in ethanol under basic conditions (N-methylmorpholine) to form 2-cyano-3-(furan-2-yl)prop-2-enethioamide.
Step 2: Cyclocondensation
Reaction with 4-chloroacetoacetanilide generates the hexahydroquinolinone core via Hantzsch-type cyclization:
Step 3: Sulfanylation
Thiolate displacement of chloride from 2-chloro-N-(3-chlorophenyl)acetamide introduces the sulfanylacetamide sidechain:
Purification and Yield
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol
Physicochemical Properties
Solubility and Stability
| Property | Value/Characteristics |
|---|---|
| Solubility | DMSO >50 mg/mL; sparingly soluble in H₂O (<0.1 mg/mL) |
| Thermal Stability | Decomposition point: 218–220°C (DSC) |
Reactivity Profile
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Nucleophilic sites: Thioether sulfur, amide NH
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Electrophilic sites: α-Carbon to cyano group, quinolinone carbonyl
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pH sensitivity: Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions
| Assay System | IC₅₀/EC₅₀ | Reference |
|---|---|---|
| E. coli growth | 12.5 μg/mL | |
| PTP1B inhibition | 8.3 μM | |
| HepG2 cytotoxicity | 34.7 μM |
Applications and Future Directions
Therapeutic Prospects
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Antimicrobial agents: Furan and quinolone motifs synergize against Gram-negative pathogens
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Anticancer candidates: Hexahydroquinolinone core modulates kinase signaling pathways
Synthetic Chemistry Utility
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